Cas no 824-69-1 (2,5-Dichlorobenzene-1,4-diol)

2,5-Dichlorobenzene-1,4-diol structure
2,5-Dichlorobenzene-1,4-diol structure
Nome do Produto:2,5-Dichlorobenzene-1,4-diol
N.o CAS:824-69-1
MF:C6H4Cl2O2
MW:179.00076007843
MDL:MFCD00041749
CID:83107
PubChem ID:24871686

2,5-Dichlorobenzene-1,4-diol Propriedades químicas e físicas

Nomes e Identificadores

    • 2,5-Dichlorobenzene-1,4-diol
    • 2,5-Dichlorohydroquinone
    • 2.5-Dichlorohydroquinone
    • 1,4-Benzenediol,2,5-dichloro
    • 1,4-dichloro-2,5-dihydroxybenzene
    • 2,4-DIFLUORO THIOANISOLE
    • 2,5-DCHQ
    • 2,5-Dichloro-1,4-benzenediol
    • 2,5-dichloro-1,4-dihydroxybenzene
    • 2,5-dichloro-1,4-hydroquinone
    • 2,5-dichloro-4-hydroxyphenol
    • 2,5-dichlorohydroquinol
    • 2,5-Dichloro-p-benzohydroquinone
    • 2,5-Dichloro-p-hydroquinone
    • Hydroquinone,2,5-dichloro
    • 2,5-Dichloro-1,4-benzenediol (ACI)
    • Hydroquinone, 2,5-dichloro- (6CI, 7CI, 8CI)
    • NSC 48667
    • SCHEMBL48305
    • C06600
    • CCRIS 5677
    • NSC-48667
    • 2,4-dihydroxybenzene
    • 1,4-Benzenediol, 2,5-dichloro-
    • 2,5-dichloro-p-quinol
    • Hydroquinone, 2,5-dichloro-
    • 1,4-dihydroxy-2,5-dichlorobenzene
    • NS00038204
    • AKOS015889031
    • Q27103188
    • 2,5-Dichlorohydroquinone, 98%
    • EINECS 212-533-8
    • bmse000661
    • 824-69-1
    • CS-0364968
    • NSC48667
    • AS-77070
    • DTXSID4061179
    • CHEBI:27545
    • MFCD00041749
    • A21100
    • D489X4TQVD
    • 2,4-hydroquinone
    • FT-0610314
    • AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • Hydroquinone,5-dichloro-
    • UNII-D489X4TQVD
    • STL301456
    • MDL: MFCD00041749
    • Inchi: 1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
    • Chave InChI: AYNPIRVEWMUJDE-UHFFFAOYSA-N
    • SMILES: ClC1C(O)=CC(Cl)=C(O)C=1

Propriedades Computadas

  • Massa Exacta: 177.95900
  • Massa monoisotópica: 177.959
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 106
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 40.5A^2
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • XLogP3: nothing

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.4512 (rough estimate)
  • Ponto de Fusão: 168-171 °C (lit.)
  • Ponto de ebulição: 255.02°C (rough estimate)
  • Ponto de Flash: 119.5°C
  • Índice de Refracção: 1.4420 (estimate)
  • PSA: 40.46000
  • LogP: 2.40460
  • Solubilidade: Not determined

2,5-Dichlorobenzene-1,4-diol Informações de segurança

  • Símbolo: GHS05
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314
  • Declaração de Advertência: P280-P305+P351+P338-P310
  • Número de transporte de matérias perigosas:UN 3261 8/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 34
  • Instrução de Segurança: S26-S27-S36/37/39-S45
  • Identificação dos materiais perigosos: C
  • TSCA:Yes
  • Frases de Risco:R34

2,5-Dichlorobenzene-1,4-diol Dados aduaneiros

  • CÓDIGO SH:2908199090
  • Dados aduaneiros:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2,5-Dichlorobenzene-1,4-diol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB132705-5 g
2,5-Dichlorohydroquinone, 97%; .
824-69-1 97%
5g
€94.00 2023-05-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21285-5g
2,5-Dichlorohydroquinone, 97%
824-69-1 97%
5g
¥1565.00 2023-03-03
eNovation Chemicals LLC
K61064-100g
2,5-Dichlorohydroquinone
824-69-1 95%
100g
$1950 2024-05-25
abcr
AB132705-5g
2,5-Dichlorohydroquinone, 97%; .
824-69-1 97%
5g
€93.20 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435638-1g
2,5-Dichlorobenzene-1,4-diol
824-69-1 98+%
1g
¥615.00 2024-07-28
Aaron
AR003GM6-1g
2,5-Dichlorobenzene-1,4-diol
824-69-1 96%
1g
$88.00 2025-02-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21285-1g
2,5-Dichlorohydroquinone, 97%
824-69-1 97%
1g
¥446.00 2023-03-03
Alichem
A019087076-25g
2,5-Dichlorobenzene-1,4-diol
824-69-1 95%
25g
$302.94 2023-09-01
abcr
AB132705-1g
2,5-Dichlorohydroquinone, 97%; .
824-69-1 97%
1g
€28.80 2025-03-19
SHENG KE LU SI SHENG WU JI SHU
sc-238375-1g
2,5-Dichlorohydroquinone,
824-69-1 ≥96%
1g
¥271.00 2023-09-05

2,5-Dichlorobenzene-1,4-diol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Referência
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Benzene
Referência
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 3

Condições de reacção
1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Solvents: Toluene ;  2 h, 30 °C
Referência
1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones
Baschieri, Andrea ; et al, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Methanol ,  Sodium Solvents: Methanol
2.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
4.1 Solvents: Benzene
Referência
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Sulfuric acid Solvents: Water ;  > 1 min, pH 4.3
Referência
Mathematical description of pH-stat kinetic traces measured during photochemical quinone decomposition
Kiss, Virag; et al, Photochemical & Photobiological Sciences, 2017, 16(4), 519-526

Synthetic Routes 6

Condições de reacção
Referência
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Dichloromethane ;  24 h, 20 °C
Referência
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
2.1 Solvents: Benzene
Referência
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Benzene
2.1 Reagents: Hydrochloric acid Solvents: Benzene
Referência
Reaction of phosphorus pentachloride with quinones
Kutyrew, A. A.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(1-2), 19-25

Synthetic Routes 10

Condições de reacção
Referência
Interconversion of chloroneb and 2,5-dichloro-4-methyoxyphenol by soil microorganisms
Wiese, M. V.; et al, Pesticide Biochemistry and Physiology, 1973, 3(2), 214-22

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: (PB-7-11-23333)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]phenyl-κC]tetrah… Solvents: Toluene ;  2 h, 1 atm, 100 °C
Referência
Reactivity of iPrPCPIrH4 with para-benzoquinones
Wilklow-Marnell, Miles ; et al, Polyhedron, 2018, 143, 209-214

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Antimony pentachloride
Referência
Reactions of antimony(V) chloride with hydroquinone
Rettig, G.; et al, Chemiker-Zeitung, 1980, 104(1), 13-14

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Ethylaluminum dichloride
Referência
On the 1,6-addition of alkylaluminum compounds to p-quinones
Florjanczyk, Zbigniew; et al, Journal of Organometallic Chemistry, 1983, 259(2), 127-37

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Process for the preparation of monohalohydroquinones
, France, , ,

Synthetic Routes 15

Condições de reacção
1.1 -
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referência
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
HX fixation on p-quinone systems. I. Hydrogen chloride fixation on p-benzoquinone and its monochloride derivative in methanol
Dargelos, A.; et al, Tetrahedron, 1971, 27(22), 5673-81

Synthetic Routes 17

Condições de reacção
1.1 -
2.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Referência
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Water-d2 ;  30 min, rt
2.1 Solvents: Dichloromethane ;  24 h, 20 °C
Referência
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referência
Products and kinetic substituent effects in the reactions of diaryldiazomethanes with 2,5-dichloro-p-benzoquinone
Oshima, Takumi; et al, Bulletin of the Chemical Society of Japan, 1982, 55(2), 551-4

Synthetic Routes 20

Condições de reacção
1.1 Reagents: (T-4)-Trihydro-d3-(pyridine)boron Solvents: Dichloromethane ;  6 h, 20 °C
Referência
Mechanisms of hydride abstractions by quinones
Guo, Xingwei; et al, Journal of the American Chemical Society, 2014, 136(39), 13863-13873

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Zinc chloride Solvents: Benzene ,  Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
3.1 Solvents: Benzene
Referência
Reactions of ketene acetals. 16. The regiospecific synthesis of partially methylated purpurins
Simoneau, Bruno; et al, Tetrahedron, 1986, 42(14), 3767-74

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  83 °C; 90 min, 83 °C
Referência
Diels-Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran with p-quinone catalysed by p-toluenesulfonic acid
Mohan Raj, Radhakrishnan; et al, Organic & Biomolecular Chemistry, 2017, 15(5), 1115-1121

2,5-Dichlorobenzene-1,4-diol Raw materials

2,5-Dichlorobenzene-1,4-diol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:824-69-1)2,5-Dichlorobenzene-1,4-diol
A21100
Pureza:99%
Quantidade:5g
Preço ($):998.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:824-69-1)2,5-DICHLOROHYDROQUINONE
1692440
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito